REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([O-])=[O:9])=[CH:6][CH:5]=1.C1C=CC=CC=1.[N:20]1C=CC=C[CH:21]=1.C(Cl)(=O)C(Cl)=O>ClCCl.CO>[CH3:21][NH:20][C:8]([C:7]1[CH:11]=[CH:12][C:4]([C:3]([O:2][CH3:1])=[O:13])=[CH:5][CH:6]=1)=[O:9]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C(=O)[O-])C=C1)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
3.66 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a calcium chloride drying tube
|
Type
|
CUSTOM
|
Details
|
The mixture bubbled vigorously during the addition
|
Type
|
CUSTOM
|
Details
|
a heavy white precipitate formed
|
Type
|
STIRRING
|
Details
|
The mixture was vigorously stirred for 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
Anhydrous methylamine was bubbled into the mixture for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The remaining white precipitate was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
WASH
|
Details
|
The filtrate was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
CONCENTRATION
|
Details
|
the solvent concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
WASH
|
Details
|
The solution was washed 3 times with 5% HCl, 3×5% sodium bicarbonate, 3×water, 1×brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid which
|
Type
|
CUSTOM
|
Details
|
was dried in vacuo
|
Type
|
CUSTOM
|
Details
|
This white solid was recrystallized from methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |